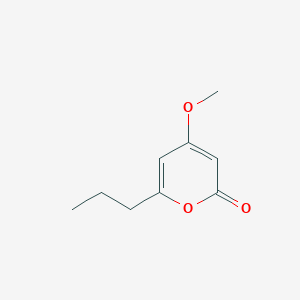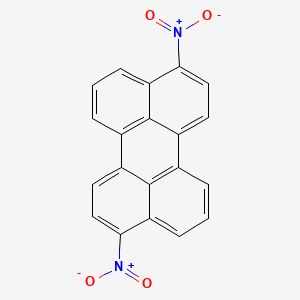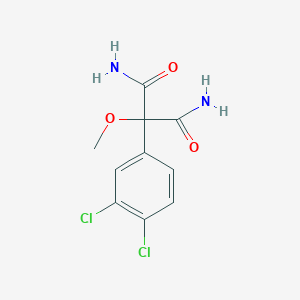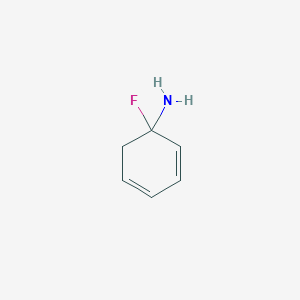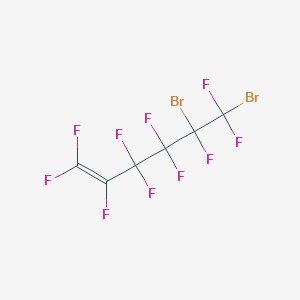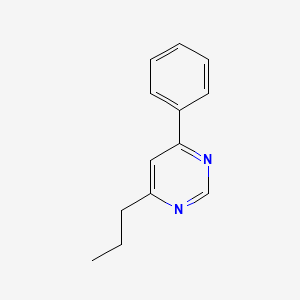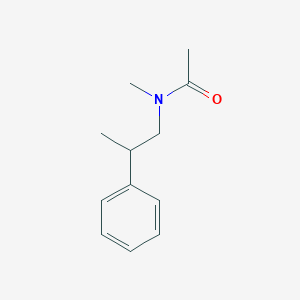
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- is an organic compound with the molecular formula C12H17IO3. This compound is characterized by the presence of a benzene ring substituted with a 3-iodopropyl group and three methoxy groups at the 1, 2, and 3 positions. It is a derivative of benzene and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- typically involves the iodination of a suitable precursor. One common method is the reaction of 1,2,3-trimethoxybenzene with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 5-(3-hydroxypropyl)-1,2,3-trimethoxybenzene, 5-(3-cyanopropyl)-1,2,3-trimethoxybenzene, etc.
Oxidation: Formation of 5-(3-iodopropyl)-1,2,3-trimethoxybenzaldehyde or 5-(3-iodopropyl)-1,2,3-trimethoxybenzoic acid.
Reduction: Formation of 5-(3-propyl)-1,2,3-trimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding. The methoxy groups can modulate the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,2,3-trimethoxy-: Lacks the 3-iodopropyl group, making it less reactive in substitution reactions.
Benzene, 5-(3-bromopropyl)-1,2,3-trimethoxy-: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Benzene, 5-(3-chloropropyl)-1,2,3-trimethoxy-: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
Benzene, 5-(3-iodopropyl)-1,2,3-trimethoxy- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it valuable in synthetic chemistry and potential biological applications.
Eigenschaften
CAS-Nummer |
91562-22-0 |
|---|---|
Molekularformel |
C12H17IO3 |
Molekulargewicht |
336.17 g/mol |
IUPAC-Name |
5-(3-iodopropyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C12H17IO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
YZJPHEIDTXYDSE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


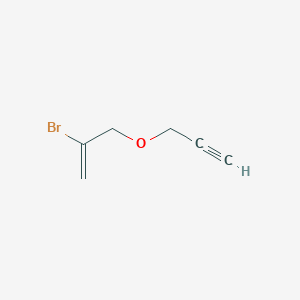


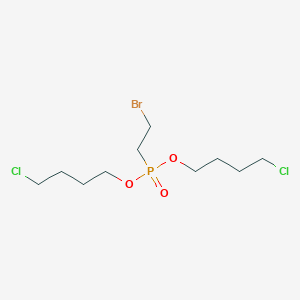
methanone](/img/structure/B14372107.png)
